

Refinement of extraction methods for N-Nitroso Ticagrelor from complex matrices

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Compound of Interest

Compound Name: *N-Nitroso Ticagrelor*

CAS No.: 2476859-55-7

Cat. No.: B13424751

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Technical Support Center: Analysis of N-Nitroso Ticagrelor

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and analysis of **N-Nitroso Ticagrelor** from complex matrices. Given the unique challenges associated with this compound, this guide addresses its formation, stability, and proper identification.

Frequently Asked Questions (FAQs)

Q1: Does **N-Nitroso Ticagrelor** actually form under standard nitrosation conditions?

A1: There is conflicting information on the formation of **N-Nitroso Ticagrelor**. Some research indicates that when Ticagrelor is exposed to nitrosating agents, it preferentially forms a cyclized 4,5-dihydroisoxazole derivative instead of the expected N-Nitroso compound.^{[1][2]} This cyclized impurity shares the same molecular mass as **N-Nitroso Ticagrelor**, making differentiation by mass spectrometry alone challenging.^[1] However, other sources report the

successful synthesis and characterization of **N-Nitroso Ticagrelor** by carefully controlling reaction conditions to favor its formation over the cyclization pathway.[3]

Q2: What are the main challenges in working with **N-Nitroso Ticagrelor**?

A2: The primary challenges include:

- **Competing Cyclization Reaction:** The tendency of Ticagrelor to form a stable 4,5-dihydroisoxazole derivative under nitrosating conditions complicates the synthesis and isolation of **N-Nitroso Ticagrelor**.[\[1\]](#)[\[3\]](#)
- **Instability:** The uncyclized **N-Nitroso Ticagrelor** is reported to be unstable and highly sensitive to moisture.[\[1\]](#) One study noted that it can revert to the parent API, Ticagrelor, while the cyclized isomer remains stable.[\[3\]](#)
- **Difficult Differentiation:** Because **N-Nitroso Ticagrelor** and its cyclized isomer are mass identical, advanced analytical techniques are required for unambiguous identification.[\[1\]](#)

Q3: What analytical techniques are recommended for the identification and quantification of **N-Nitroso Ticagrelor**?

A3: For definitive identification and structural confirmation, a combination of techniques is necessary:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D and 2D NMR techniques (such as COSY, HSQC, and HMBC) are crucial for distinguishing between the **N-Nitroso Ticagrelor** and the 4,5-dihydroisoxazole derivative due to their distinct NMR profiles.[\[1\]](#)[\[3\]](#)
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** High-resolution LC-MS can confirm the mass of the impurity.[\[2\]](#) Co-injection of a sample with a confirmed standard of both the N-Nitroso and the cyclized form can help in chromatographic separation and identification based on retention time.[\[3\]](#)
- **Infrared (IR) Spectroscopy:** IR can also aid in differentiating the two compounds.[\[1\]](#)

For quantification at trace levels, highly sensitive methods are required:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a preferred method for quantifying low levels of nitrosamine impurities with high sensitivity and selectivity.[4][5]
- Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique for many nitrosamines, its applicability to the thermally labile **N-Nitroso Ticagrelor** may be limited.[5][6]

Troubleshooting Guide

Problem	Possible Cause(s)	Recommended Solution(s)
Peak corresponding to the mass of N-Nitroso Ticagrelor is detected, but its identity is uncertain.	The peak may correspond to the co-eluting or chromatographically unresolved 4,5-dihydroisoxazole derivative.[1]	- Perform co-injection with a certified reference standard of both N-Nitroso Ticagrelor and the 4,5-dihydroisoxazole derivative to compare retention times.[3]- Utilize high-resolution mass spectrometry (HRMS) to confirm the elemental composition.- Isolate the impurity and perform NMR analysis for definitive structural elucidation.[1][2]
Low or no recovery of N-Nitroso Ticagrelor after extraction.	- The compound may have degraded due to its inherent instability, especially in the presence of moisture.[1]- N-Nitroso Ticagrelor may not have formed in the first place, with the cyclized isomer being the predominant product.[1][2]	- Ensure all solvents and materials are dry and work under an inert atmosphere if possible.- Minimize sample preparation time and avoid high temperatures.- Analyze the sample for the presence of the 4,5-dihydroisoxazole derivative to see if the competing reaction occurred.
Poor chromatographic peak shape or resolution.	- Inappropriate column chemistry or mobile phase for the analytes.- Matrix effects from the complex sample.	- Screen different HPLC/UHPLC columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., different pH, organic modifiers).- Optimize the gradient elution program.- Enhance sample clean-up using solid-phase extraction (SPE) to remove interfering matrix components.

Inconsistent quantification results.	- Artfactual formation of nitrosamines during sample preparation or analysis.[7]- Variability in extraction efficiency.- Instrument sensitivity drift.	- Use an appropriate internal standard for nitrosamine analysis.[5]- Evaluate the sample preparation process for any steps that might introduce nitrosating agents or create conditions for nitrosation.- Regularly check instrument performance and calibration.
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Experimental Protocols

General Protocol for Liquid-Liquid Extraction (LLE) of a Nitrosamine Impurity from a Drug Product

This is a generalized procedure and must be optimized for the specific matrix and analyte. Given the instability of **N-Nitroso Ticagrelor**, minimal exposure to harsh conditions is recommended.

- Sample Preparation:
 - Crush a sufficient number of tablets to obtain a representative powder.
 - Weigh an amount of powder equivalent to a target concentration (e.g., 20 mg/mL of API) into a centrifuge tube.[5]
- Extraction:
 - Add a known volume of a suitable solvent (e.g., methanol, acetonitrile) to the tube.[5][8]
 - Add an internal standard if available.
 - Vortex or sonicate the sample for a specified time to ensure complete dissolution of the analyte.
 - Add an appropriate volume of an extraction solvent (e.g., dichloromethane, ethyl acetate). [5][8]

- For pH adjustment, an alkaline or acidic aqueous solution may be added to facilitate partitioning. For instance, some methods use an alkaline solution to extract nitrosamines into an organic layer.[5]
- Vortex vigorously to ensure thorough mixing of the aqueous and organic phases.
- Phase Separation:
 - Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.
- Collection and Analysis:
 - Carefully transfer the organic layer containing the extracted nitrosamine to a clean vial.
 - Evaporate the solvent under a gentle stream of nitrogen if concentration is needed.
 - Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Analytical Method Parameters

The following tables summarize typical starting parameters for the analysis of nitrosamine impurities. These should be optimized for **N-Nitroso Ticagrelor**.

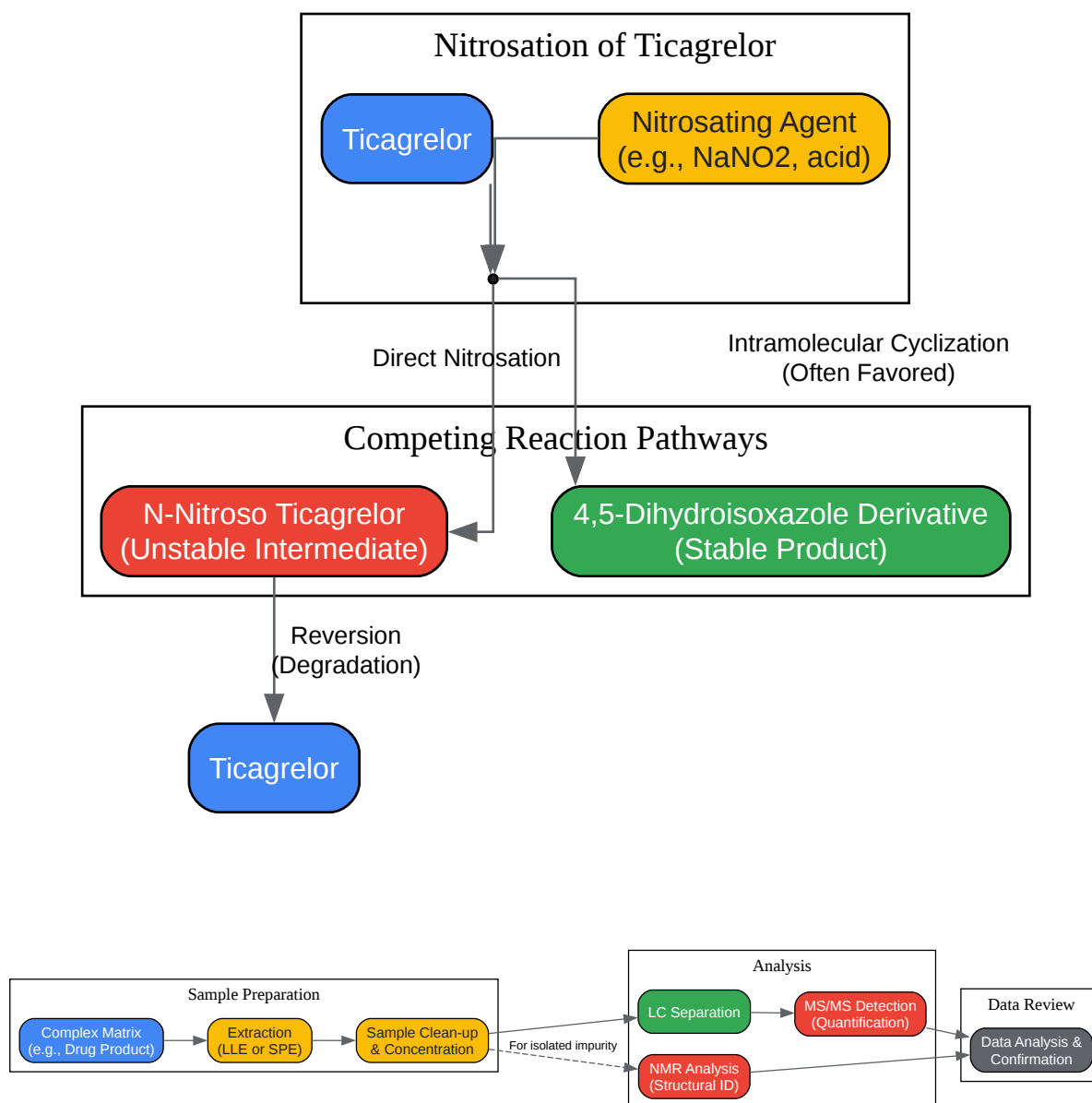
Table 1: Liquid Chromatography Parameters

Parameter	Typical Value
Column	C18, 100 x 2.1 mm, 1.8 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile/Methanol
Gradient	Optimized for separation from Ticagrelor and other impurities
Flow Rate	0.2 - 0.4 mL/min
Column Temperature	30 - 40 $^{\circ}$ C
Injection Volume	1 - 10 μ L

Table 2: Mass Spectrometry Parameters (LC-MS/MS)

Parameter	Typical Value
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	[M+H] ⁺ for N-Nitroso Ticagrelor
Product Ions (Q3)	To be determined from fragmentation of the parent ion
Collision Energy	Optimized for each MRM transition
Source Temperature	350 - 500 $^{\circ}$ C

Visualizations



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